

Infigratinib-Boc: A Comprehensive Technical Guide to a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *Infigratinib-Boc*

Cat. No.: *B12379932*

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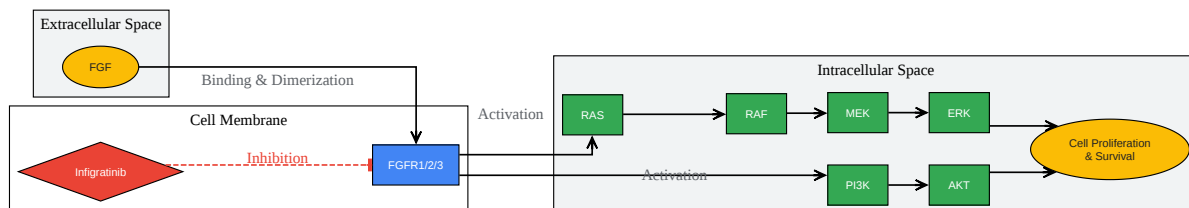
Introduction

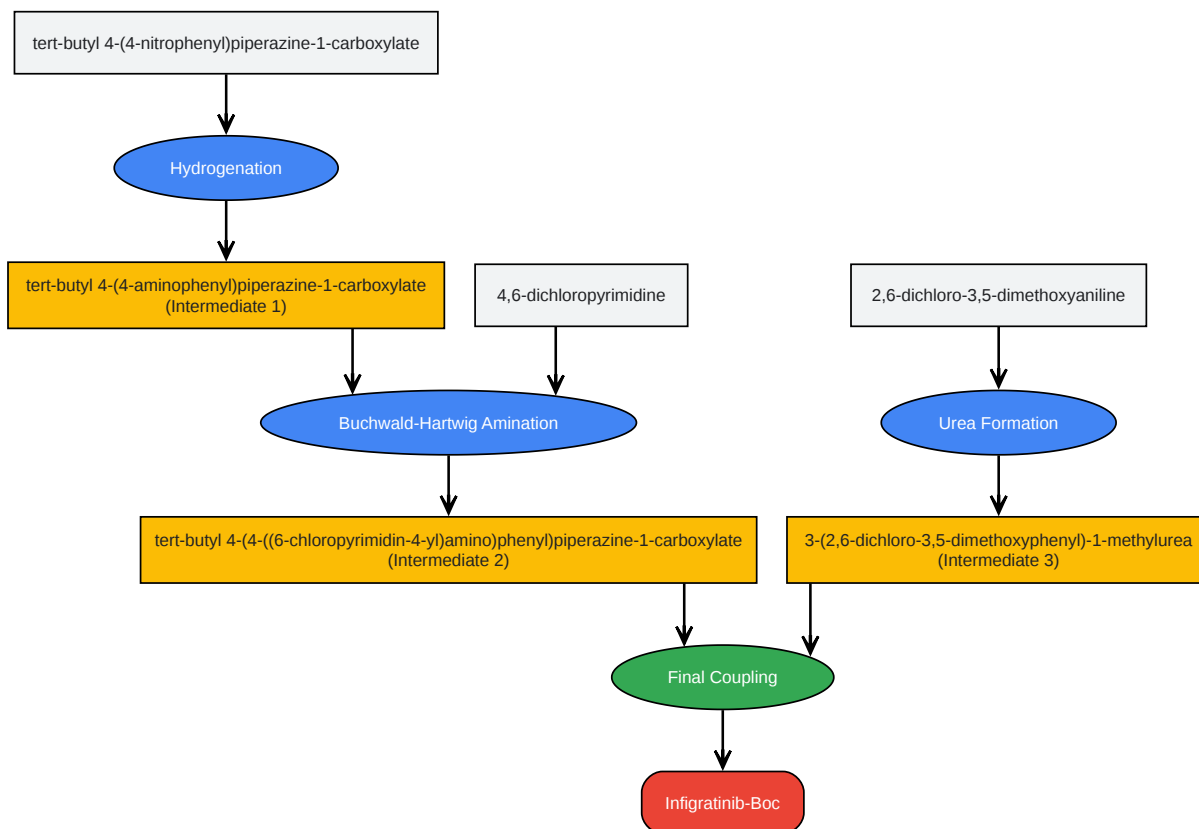
Infigratinib, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, has emerged as a promising therapeutic agent in oncology. Its synthesis relies on the strategic use of protected intermediates to ensure high purity and yield. This technical guide provides an in-depth exploration of **Infigratinib-Boc**, a key Boc-protected intermediate in the synthesis of Infigratinib. This document will detail its synthesis, characterization, and critical role in the manufacturing process of the final active pharmaceutical ingredient (API).

Infigratinib: Mechanism of Action

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2][4] In several cancers, genetic alterations such as gene fusions, mutations, or amplifications lead to aberrant activation of FGFR signaling, driving tumor growth.[2][3] Infigratinib competitively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in FGFR-driven cancer cells.

FGFR Signaling Pathway





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